Methyl octahydro-5,5-dimethyl-1-naphthoate
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Overview
Description
Methyl octahydro-5,5-dimethyl-1-naphthoate: is a chemical compound with the molecular formula C14H22O2 and a molecular weight of 222.32 g/mol . It is a derivative of naphthalene, characterized by its octahydro structure and the presence of a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl octahydro-5,5-dimethyl-1-naphthoate typically involves the esterification of octahydro-5,5-dimethyl-1-naphthoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous distillation units to purify the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl octahydro-5,5-dimethyl-1-naphthoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Octahydro-5,5-dimethyl-1-naphthoic acid.
Reduction: Octahydro-5,5-dimethyl-1-naphthol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl octahydro-5,5-dimethyl-1-naphthoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying ester hydrolysis and other biochemical reactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Methyl octahydro-5,5-dimethyl-1-naphthoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in further biochemical pathways. The compound’s effects are mediated through its ability to undergo these transformations under physiological conditions .
Comparison with Similar Compounds
- Methyl octahydro-5,5-dimethyl-2-naphthoate
- Octahydro-5,5-dimethyl-1-naphthoic acid
- Octahydro-5,5-dimethyl-1-naphthol
Comparison: Methyl octahydro-5,5-dimethyl-1-naphthoate is unique due to its specific ester group, which imparts distinct chemical reactivity compared to its analogs. For instance, Methyl octahydro-5,5-dimethyl-2-naphthoate has a similar structure but differs in the position of the ester group, leading to different reactivity and applications .
Properties
CAS No. |
93840-20-1 |
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Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
methyl 5,5-dimethyl-2,3,4,4a,6,7-hexahydro-1H-naphthalene-1-carboxylate |
InChI |
InChI=1S/C14H22O2/c1-14(2)9-5-7-10-11(13(15)16-3)6-4-8-12(10)14/h7,11-12H,4-6,8-9H2,1-3H3 |
InChI Key |
HRIQOBOIPVQKCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC=C2C1CCCC2C(=O)OC)C |
Origin of Product |
United States |
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